3-(2-Pentyl-4-phenyl-1,3-oxazol-5-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Pentyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a pentyl and a phenyl group attached to the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pentyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pentyl-4-phenyl-1,3-oxazole with propanoic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Pentyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Substitution: The phenyl and pentyl groups can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-(2-Pentyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(2-Pentyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. The phenyl and pentyl groups can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound with a similar oxazole structure.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
3-(2-Pentyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The combination of the pentyl and phenyl groups with the oxazole ring enhances its potential for diverse applications in various fields .
Properties
CAS No. |
89150-39-0 |
---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
3-(2-pentyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C17H21NO3/c1-2-3-5-10-15-18-17(13-8-6-4-7-9-13)14(21-15)11-12-16(19)20/h4,6-9H,2-3,5,10-12H2,1H3,(H,19,20) |
InChI Key |
GNBSIPXHYGSMOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC(=C(O1)CCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.